molecular formula C6H4INO4 B10840383 1-Iodyl-4-nitro-benzene

1-Iodyl-4-nitro-benzene

Cat. No.: B10840383
M. Wt: 281.00 g/mol
InChI Key: BMXXYWBYOJKMLW-UHFFFAOYSA-N
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Description

1-Iodyl-4-nitro-benzene, also known as 4-Iodonitrobenzene or p-Iodonitrobenzene, is an organic compound with the molecular formula C6H4INO2. It is a derivative of benzene, where an iodine atom and a nitro group are substituted at the para positions. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

1-Iodyl-4-nitro-benzene can be synthesized through several methods. One common laboratory method involves the diazotization of 4-nitroaniline followed by a Sandmeyer reaction. The process includes the following steps :

    Diazotization: 4-nitroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Sandmeyer Reaction: The diazonium salt is then reacted with potassium iodide to replace the diazonium group with an iodine atom, forming this compound.

Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Iodyl-4-nitro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Oxidation Reactions: The iodine atom can be oxidized to form iodyl derivatives under specific conditions

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, potassium iodide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodyl-4-nitro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodyl-4-nitro-benzene involves its ability to undergo substitution and reduction reactions. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The iodine atom can participate in various oxidative processes, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

1-Iodyl-4-nitro-benzene can be compared with other similar compounds such as:

    1-Bromo-4-nitrobenzene: Similar in structure but with a bromine atom instead of iodine.

    1-Chloro-4-nitrobenzene: Contains a chlorine atom instead of iodine.

    4-Nitroaniline: Has an amino group instead of an iodine atom.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs .

Properties

Molecular Formula

C6H4INO4

Molecular Weight

281.00 g/mol

IUPAC Name

1-iodyl-4-nitrobenzene

InChI

InChI=1S/C6H4INO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H

InChI Key

BMXXYWBYOJKMLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])I(=O)=O

Origin of Product

United States

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